4-[(6-Chloro-2-benzothiazolyl)oxy]phenol
Overview
Description
4-[(6-Chloro-2-benzothiazolyl)oxy]phenol , also known by its chemical formula C₁₃H₈ClNO₂S , is a compound with an average molecular mass of 277.726 Da . Its monoisotopic mass is approximately 276.996429 Da . The structure of this compound consists of a phenolic ring linked to a benzothiazole moiety through an oxygen atom.
Synthesis Analysis
Scientific Research Applications
Synthesis and Structural Studies
- Luminescent Properties : A study on a related compound, 4-Chloro-2,6-Bis[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]phenol, focused on its synthesis and luminescent properties, revealing significant insights into its molecular structure (Tang et al., 2014).
Applications in Material Science
- Flame Retardancy : Research on a DOPO-based phenol derivative, which includes a benzothiazolyl group, showed its effectiveness in imparting flame retardance to epoxy resin, highlighting its potential in material science applications (Wang et al., 2018).
Biological and Pharmacological Applications
- Antimicrobial Activity : A study synthesized novel heterocycles with benzothiazole derivatives and screened them for antimicrobial activity, providing insights into their potential as therapeutic agents (Padalkar et al., 2014).
- Biologically Active Organophosphates : The synthesis of biologically active phenoxy derivatives of substituted benzothiazole organophosphates was explored, showing promising antibacterial and antifungal activities (Jhajharia et al., 2010).
Safety and Hazards
Properties
IUPAC Name |
4-[(6-chloro-1,3-benzothiazol-2-yl)oxy]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO2S/c14-8-1-6-11-12(7-8)18-13(15-11)17-10-4-2-9(16)3-5-10/h1-7,16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGECUFYJLMZQOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)OC2=NC3=C(S2)C=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10220479 | |
Record name | Phenol, 4-((6-chloro-2-benzothiazolyl)oxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10220479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70216-88-5 | |
Record name | Phenol, 4-((6-chloro-2-benzothiazolyl)oxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070216885 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 4-((6-chloro-2-benzothiazolyl)oxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10220479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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